7-Iodo-1,2,3,4-tetrahydroisoquinoline

概要

説明

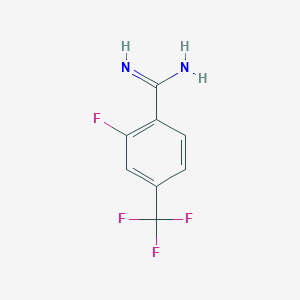

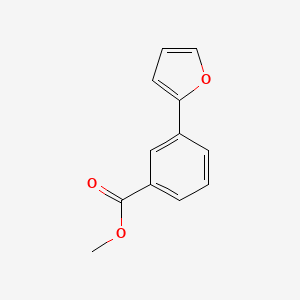

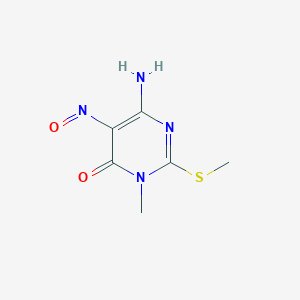

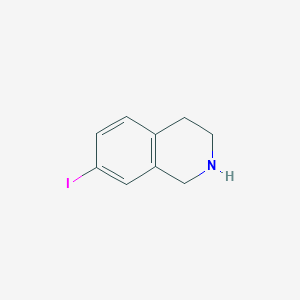

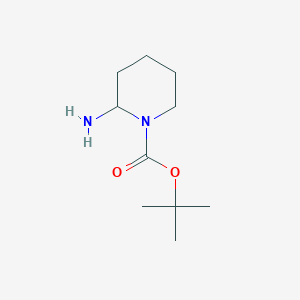

7-Iodo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10IN . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a large group of natural products .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention in the scientific community . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored in recent years .Molecular Structure Analysis

The molecular structure of 7-Iodo-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with an iodine atom attached at the 7th position . The molecular weight of this compound is 259.09 .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been the subject of considerable research interest . These compounds can undergo various reactions, including isomerization of iminium intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives vary. For instance, 1,2,3,4-Tetrahydroisoquinoline-1-acetic acid has a density of 1.064 g/mL at 25 °C .科学的研究の応用

Photocatalysis in Organic Reactions

7-Iodo-1,2,3,4-tetrahydroisoquinoline, as part of the tetrahydroisoquinoline family, has been utilized in photocatalytic reactions. For instance, Song Guo et al. (2013) described the use of iodo-Bodipy immobilized on porous silica as a recyclable photocatalyst for photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions of tetrahydroisoquinoline, leading to the preparation of pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).

Catalytic Asymmetric Synthesis

The tetrahydroisoquinoline scaffold, of which 7-Iodo-1,2,3,4-tetrahydroisoquinoline is a part, is significant in catalytic asymmetric synthesis. Wangsheng Liu et al. (2015) highlighted novel catalytic stereoselective strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline and its applications in the total synthesis of alkaloid natural products (Liu et al., 2015).

Synthesis of Alkaloids

Tetrahydroisoquinolines are key in the synthesis of alkaloids. Philip Magnus et al. (2003) described a strategy for forming 1,3-cis-substituted tetrahydroisoquinolines, crucial in the new synthesis of lactams and tetrahydroisoquinoline alkaloids (Magnus et al., 2003).

Functionalization in Multicomponent Reactions

The compound is also involved in multicomponent reactions for functionalization. P. Kaur and Rakesh Kumar (2020) discussed the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines in multicomponent reactions, highlighting its significance in creating derivatives with various biological activities (Kaur & Kumar, 2020).

Applications in Crystal Structure and Docking Studies

Sherif O Kolade et al. (2020) synthesized 10-iodo-1,2-dihydroisoquinolino[2,1-b][1,2,4]benzothothiadiazine 12,12-dioxide and its precursors, showcasing the use of tetrahydroisoquinoline derivatives in crystal structure analysis and docking studies, particularly with DNA interactions (Kolade et al., 2020).

Sp3 C-H Bond Arylation

Wataru Muramatsu et al. (2014) explored the preparation of 1-substituted 1,2,3,4-tetrahydroisoquinolines by oxidation with bis(trifluoroacetoxy)iodobenzene, demonstrating the compound's relevance in the sp3 C-H bond arylation, a key step in complex organic synthesis (Muramatsu et al., 2014).

Multicomponent Reactions for Functionalization

Tifelle Ngouansavanh and Jieping Zhu (2007) reported the use of tetrahydroisoquinoline in an Ugi-type reaction, highlighting its role in the formation of functionally diverse organic compounds, which is significant in pharmaceutical chemistry (Ngouansavanh & Zhu, 2007).

Development as Dopamine D3 Receptor Ligands

U. Mach et al. (2004) focused on synthesizing novel, selective dopamine D3 receptor antagonists based on tetrahydroisoquinoline derivatives, indicating its potential in neuropharmacology and the development of new radioligands (Mach et al., 2004).

Catalysis in Alkene Synthesis

K. Naveen et al. (2015) synthesized tetrasubstituted alkene-based tetrahydroisoquinolines, showcasing the compound's use in palladium-catalyzed carbopalladation and C-H activation, vital for medicinal chemistry and materials science (Naveen et al., 2015).

Cancer Imaging and Therapy

S. Samnick et al. (2007) evaluated the use of an iodine-labeled tetrahydroisoquinoline derivative as an imaging agent for prostate cancer, demonstrating its potential in cancer diagnostics and therapy (Samnick et al., 2007).

Safety And Hazards

将来の方向性

The future directions in the study of 7-Iodo-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve further exploration of their biological activities and the development of novel analogs with potent biological activity . Additionally, more environmentally friendly methods for the synthesis of these compounds could be investigated .

特性

IUPAC Name |

7-iodo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCFXJXBXUOFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415343 | |

| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

72299-62-8 | |

| Record name | 1,2,3,4-Tetrahydro-7-iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72299-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)